Glucosylceramide synthase-IN-4
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Overview
Description
Glucosylceramide synthase-IN-4 is a potent inhibitor of glucosylceramide synthase, an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes such as signaling, membrane structure, and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucosylceramide synthase-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of DMSO, PEG300, and Tween 80 as solvents and mixing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Glucosylceramide synthase-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
Glucosylceramide synthase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosphingolipid metabolism and function.
Biology: Investigated for its role in cellular processes such as signaling and membrane integrity.
Medicine: Explored as a potential therapeutic agent for diseases related to glycosphingolipid metabolism, such as Gaucher disease and Parkinson’s disease
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting glycosphingolipid pathways.
Mechanism of Action
Glucosylceramide synthase-IN-4 exerts its effects by inhibiting the enzyme glucosylceramide synthase, thereby preventing the formation of glucosylceramide from ceramide and UDP-glucose. This inhibition disrupts the biosynthesis of glycosphingolipids, leading to alterations in cellular processes such as signaling and membrane structure . The molecular targets and pathways involved include the glycosphingolipid biosynthesis pathway and related signaling cascades.
Comparison with Similar Compounds
Miglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Eliglustat: A glucosylceramide synthase inhibitor used for the long-term treatment of type 1 Gaucher disease.
Venglustat: A glucosylceramide synthase inhibitor being developed for lysosomal storage diseases and Parkinson’s disease.
Uniqueness: Glucosylceramide synthase-IN-4 is unique in its specific inhibition profile and potential therapeutic applications. Unlike other inhibitors, it may offer distinct advantages in terms of potency, selectivity, and brain penetration, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H18F5N3O3 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
5,6-difluoro-7-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[(2S)-1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C22H18F5N3O3/c1-10-28-29-18(33-10)12-6-4-11(5-7-12)15-16-13(8-14(23)17(15)24)9-30(19(16)31)20(21(2,3)32)22(25,26)27/h4-8,20,32H,9H2,1-3H3/t20-/m0/s1 |
InChI Key |
SSKQTFCHZGYFAG-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)[C@@H](C(C)(C)O)C(F)(F)F |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)C(C(C)(C)O)C(F)(F)F |
Origin of Product |
United States |
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